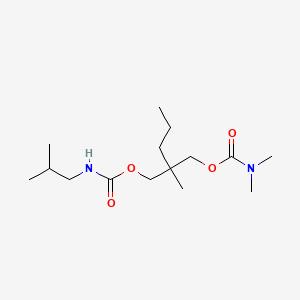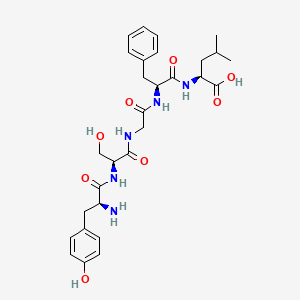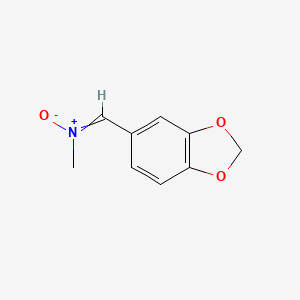![molecular formula C13H13N3O2 B14493828 2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone is a chemical compound with a complex structure that includes a pyridazine ring, a hydroxyimino group, and a phenylethanone moiety
Métodos De Preparación
The synthesis of 2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone typically involves multiple steps. One common method includes the reaction of 3-methylpyridazine with hydroxylamine to form the hydroxyimino derivative, followed by the introduction of the phenylethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.
Análisis De Reacciones Químicas
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Aplicaciones Científicas De Investigación
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone can be compared with similar compounds such as:
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanol: This compound has a similar structure but with an alcohol group instead of a ketone.
3-methylpyridazine derivatives: These compounds share the pyridazine ring and methyl group but differ in other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone |
InChI |
InChI=1S/C13H13N3O2/c1-10-7-8-13(15-18)16(14-10)9-12(17)11-5-3-2-4-6-11/h2-8,18H,9H2,1H3/b15-13+ |
Clave InChI |
LHKJAIAZUAHJBE-FYWRMAATSA-N |
SMILES isomérico |
CC1=NN(/C(=N/O)/C=C1)CC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=NN(C(=NO)C=C1)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)



![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)


![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)
